molecular formula C15H19N5 B2415027 {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine CAS No. 1016673-57-6

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine

Cat. No.: B2415027
CAS No.: 1016673-57-6
M. Wt: 269.352
InChI Key: YPTGVBTULAQOKA-UHFFFAOYSA-N
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Description

The compound {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine is a heterocyclic organic molecule that features a piperazine ring linked to two pyridine rings. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving appropriate amines and dihaloalkanes.

    Attachment of Pyridine Rings: The pyridine rings are introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with pyridine halides under basic conditions.

    Methanamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Pyridine halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Pyridine Derivatives: Pyridine-based compounds, such as pyridoxine (vitamin B6), exhibit similar chemical properties.

Uniqueness

{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine: is unique due to its dual pyridine-piperazine structure, which provides a versatile scaffold for drug design and development. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

[6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGVBTULAQOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)CN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016673-57-6
Record name {6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-3-yl}methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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